

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of HSD17B13 Inhibition

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Compound of Interest

Compound Name: *Hsd17B13-IN-26*

Cat. No.: *B12384330*

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Disclaimer: Information regarding a specific compound designated "**Hsd17B13-IN-26**" is not publicly available. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of hydroxysteroid 17 β -dehydrogenase 13 (HSD17B13) inhibition by summarizing available data for two representative investigational inhibitors: the small molecule BI-3231 and the small interfering RNA (siRNA) therapeutic rapirosiran.

Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17 β -dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] These genetic findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.[6]

Pharmacokinetics of HSD17B13 Inhibitors

The pharmacokinetic profiles of HSD17B13 inhibitors vary significantly based on their modality (e.g., small molecule vs. siRNA). Below are summaries for BI-3231 and rapirosiran.

BI-3231 (Small Molecule Inhibitor)

BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[3][5] Its pharmacokinetic properties have been characterized in preclinical in vitro and in vivo models.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of BI-3231

Parameter	Species	Value	Reference
In Vitro Properties			
Hepatocyte Stability (% QH)	Human / Mouse	58 / 57	[7]
Plasma Protein Binding (%)	Human / Mouse	96.9 / 91.9	[7]
In Vivo Mouse PK			
Clearance (% QH)	Mouse	126.7	[7]
Volume of Distribution (Vss)	Mouse	1.4 L/kg	[7]
Mean Residence Time (IV)	Mouse	0.2 h	[7]
Tmax (Oral)	Mouse	0.25 h	[7]
Oral Bioavailability (F)	Mouse	10%	[1][7]
In Vivo Rat PK			
Clearance	Rat	Biphasic and rapid	[8]

QH = Hepatic Blood Flow

In vivo pharmacokinetic studies in rodents revealed that BI-3231 has a more rapid plasma clearance than predicted from in vitro hepatocyte studies.[5][9] Despite its rapid clearance from plasma, BI-3231 shows significant accumulation and retention in the liver, the primary site of target engagement.[5][10] This extensive liver distribution is a desirable characteristic for a drug targeting a hepatic enzyme.[5]

Rapirosiran (siRNA Therapeutic)

Rapirosiran is an N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) designed to specifically target and degrade HSD17B13 mRNA in hepatocytes.[\[11\]](#)[\[12\]](#)

Table 2: Clinical Pharmacokinetic Parameters of Rapirosiran

Parameter	Population	Observation	Reference
Plasma Concentration	Healthy Adults	Declined rapidly by 24 hours post-dose	[11]
Excretion	Healthy Adults	17% - 37% of the dose excreted in urine	[11]

The GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor, leading to efficient uptake in the liver.

Pharmacodynamics of HSD17B13 Inhibition

The pharmacodynamic effects of HSD17B13 inhibitors are assessed by measuring target engagement (i.e., reduction in HSD17B13 levels or activity) and downstream effects on biomarkers of liver health.

BI-3231

In vitro studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in both human and mouse hepatocytes.[\[2\]](#) Treatment with BI-3231 resulted in decreased triglyceride accumulation, improved cell proliferation and differentiation, and increased mitochondrial respiratory function.[\[2\]](#)

Rapirosiran

A Phase 1 clinical trial evaluated the pharmacodynamics of rapirosiran in adults with MASH.[\[11\]](#)

Table 3: Pharmacodynamic Effects of Rapirosiran in MASH Patients

Endpoint	Dose Group	Result	Reference
Liver HSD17B13 mRNA	400 mg	Median reduction of 78% at 6 months	[11]

These results demonstrate a robust and dose-dependent reduction of the target mRNA in the liver, confirming the mechanism of action for this RNA interference therapeutic.[11]

Experimental Protocols and Methodologies

In Vivo Pharmacokinetics of BI-3231 in Mice

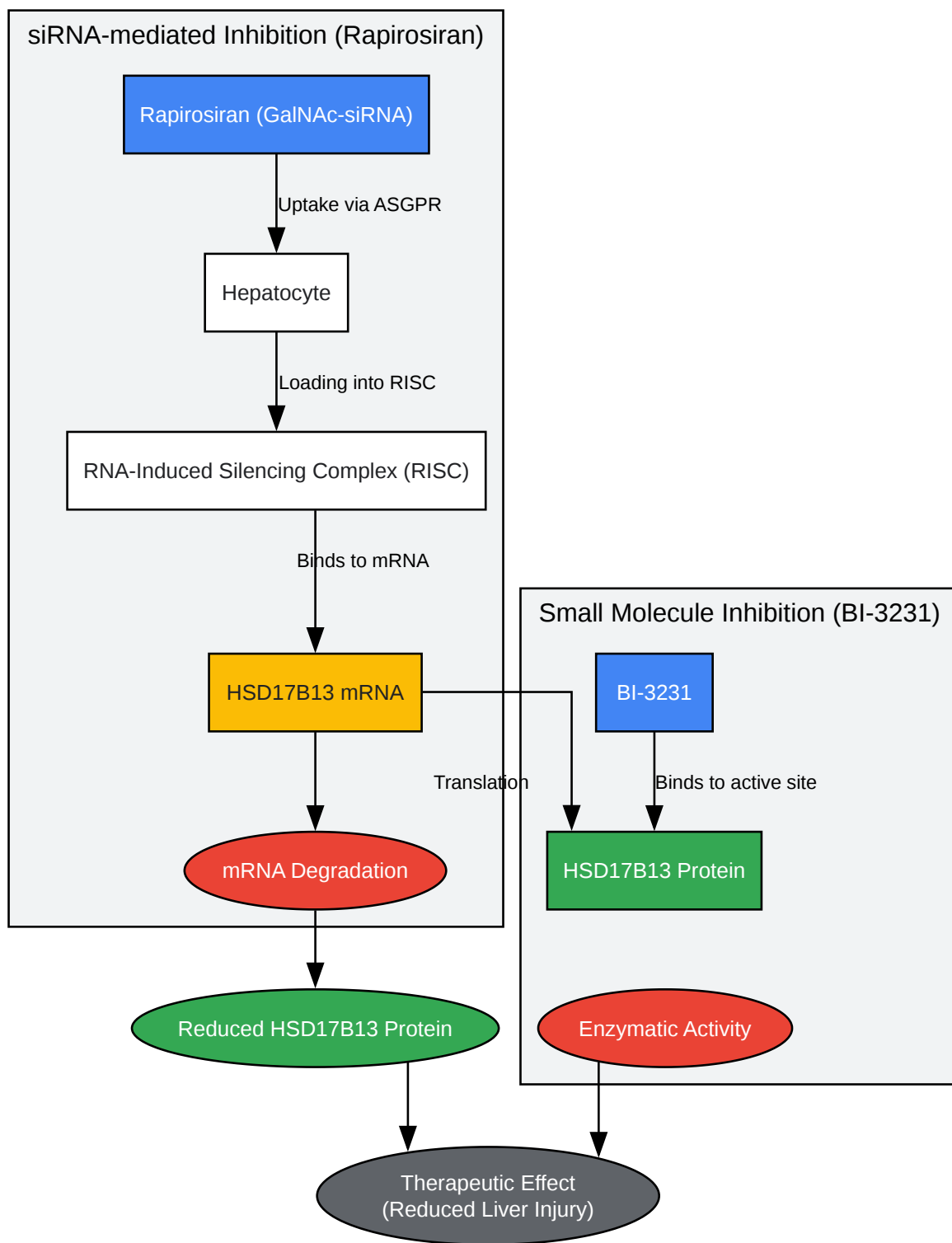
- Objective: To determine the pharmacokinetic profile and tissue distribution of BI-3231.
- Methodology:
 - A single dose of BI-3231 was administered to mice either intravenously (1.9 mg/kg) or orally (19 mg/kg).[7]
 - Blood samples were collected at various time points post-administration.
 - For tissue distribution, mice were administered a single oral dose (50 μ mol/kg), and plasma and liver tissue were collected over 72 hours.[10]
 - The concentration of BI-3231 in plasma and liver homogenates was quantified using an appropriate analytical method (e.g., LC-MS/MS).
 - Pharmacokinetic parameters were calculated from the concentration-time data.

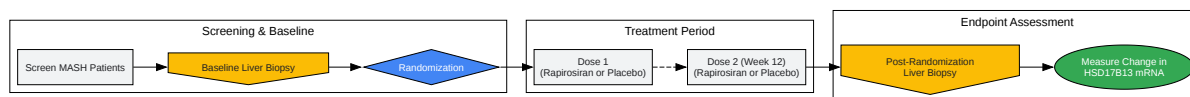
Phase 1 Clinical Trial of Rapirosiran (ALN-HSD-001)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rapirosiran.[11]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study in two parts. [11]
- Part A Methodology (Healthy Adults):

- 58 healthy adult participants received single ascending subcutaneous doses of rapirosiran or placebo.[\[11\]](#)
- Blood and urine samples were collected to assess pharmacokinetics.[\[11\]](#)
- Safety and tolerability were monitored throughout the study.
- Part B Methodology (MASH Patients):
 - 46 adult patients with MASH received two doses of rapirosiran or placebo, administered 12 weeks apart.[\[11\]](#)
 - Liver biopsies were performed at screening and post-randomization to measure the change in HSD17B13 mRNA levels.[\[11\]](#)
 - The primary endpoint was the frequency of adverse events.[\[11\]](#)

Visualizations: Pathways and Workflows





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